2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 1379863-59-8
VCID: VC7667462
InChI: InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
SMILES: CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H27NO4
Molecular Weight: 381.472

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid

CAS No.: 1379863-59-8

Cat. No.: VC7667462

Molecular Formula: C23H27NO4

Molecular Weight: 381.472

* For research use only. Not for human or veterinary use.

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid - 1379863-59-8

Specification

CAS No. 1379863-59-8
Molecular Formula C23H27NO4
Molecular Weight 381.472
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
Standard InChI Key GVUXGAUXGMHUSZ-UHFFFAOYSA-N
SMILES CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid, reflects its stereochemistry and functional groups . Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.47 g/mol . The structure features a hexanoic acid backbone substituted at the second carbon by an Fmoc-protected amino group and at the fifth carbon by two methyl groups, conferring steric bulk and hydrophobicity (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₇NO₄
Molecular Weight381.47 g/mol
CAS Registry Number2349607-91-4 (R-enantiomer)
Not listed (S-enantiomer)
Purity≥95%
SMILES NotationCC(C)(C)CC@@HCC(=O)O

Stereochemical Configuration

The compound exists in enantiomeric forms, with the (S)-configuration being commercially available . The chiral center at the second carbon influences its reactivity in peptide coupling reactions, as stereoselectivity is critical for maintaining peptide integrity .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is central to SPPS, enabling temporary protection of the amino group during iterative peptide chain elongation . Synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid typically involves:

  • Fmoc Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) .

  • Coupling Reaction: Activation of the carboxylic acid with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) .

  • Resin Selection: Tentagel resin is preferred over polystyrene due to higher esterification efficiency, as demonstrated in daptomycin analog synthesis .

Key Reaction Conditions:

  • Temperature: 25–40°C

  • Solvent: Anhydrous DMF or dichloromethane

  • Yield: 70–85% after purification

Industrial Scalability

Industrial production emphasizes cost-effective scaling while maintaining low impurity profiles (<0.5%). Continuous-flow reactors and automated SPPS systems are employed to enhance reproducibility .

Applications in Peptide and Pharmaceutical Research

Peptide Backbone Modification

The compound’s branched alkyl chain introduces conformational constraints into peptides, reducing flexibility and enhancing target binding affinity. For example, in daptomycin analogs, similar modifications improved membrane permeabilization against Gram-positive pathogens .

Enzyme Stabilization

Incorporating this amino acid into enzyme active sites mitigates proteolytic degradation. The Fmoc group’s hydrophobicity shields peptide bonds from aqueous hydrolysis, extending half-life in biological assays .

Drug Delivery Systems

Functionalization of lipid nanoparticles with Fmoc-protected amino acids enhances cellular uptake. The dimethylhexanoic acid moiety facilitates membrane integration, enabling targeted delivery of anticancer agents .

Mechanistic Insights and Biochemical Interactions

Steric Hindrance and Reactivity

The Fmoc group’s bulky fluorenyl moiety sterically shields the amino group, preventing unintended side reactions during peptide elongation . This protection is reversible under mild basic conditions, ensuring minimal damage to sensitive residues .

Membrane Interaction Dynamics

In antimicrobial peptides, the dimethylhexanoic acid tail inserts into lipid bilayers, disrupting membrane integrity. Studies using liposome models show that analogs of this compound induce curvature stress and pore formation, mimicking natural antimicrobial mechanisms .

Comparative Analysis of Structural Isomers

Table 2: 2- vs. 3-Position Isomers

Property2-Isomer (This Compound)3-Isomer
Amino Group PositionC2C3
Molecular Weight381.47 g/mol359.4 g/mol
Peptide ConformationEnhanced rigidityModerate flexibility
ApplicationsAntimicrobial peptides Enzyme stabilization

The 2-position isomer’s rigidity makes it preferable for designing α-helical peptides, while the 3-isomer is suited for β-sheet stabilization .

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: Prolonged coupling times may invert stereochemistry at C2, necessitating strict reaction control .

  • Solubility Issues: The hydrophobic Fmoc group complicates aqueous-phase reactions, requiring co-solvents like THF .

Emerging Applications

  • Covalent Inhibitors: Site-specific incorporation into kinase inhibitors improves selectivity .

  • Biomaterials: Fmoc-amino acids self-assemble into hydrogels for tissue engineering.

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